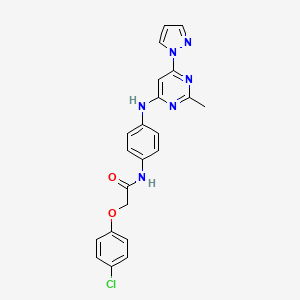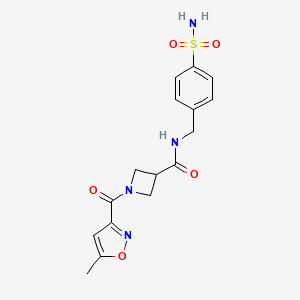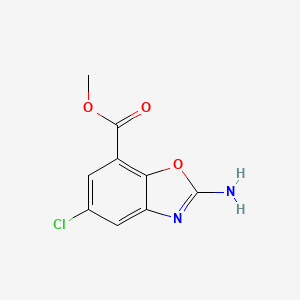
2-Amino-5-chloro-benzooxazole-7-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Amino-5-chloro-benzooxazole-7-carboxylic acid methyl ester” is a chemical compound with the CAS Number: 1499226-34-4. It has a molecular weight of 226.62 and its IUPAC name is methyl 2-amino-5-chloro-1,3-benzoxazole-7-carboxylate .
Synthesis Analysis
The synthesis of benzoxazole derivatives like “2-Amino-5-chloro-benzooxazole-7-carboxylic acid methyl ester” often involves the use of 2-aminophenol with various substrates such as aldehydes, ketones, acids and acid derivatives, isothiocyanates, ortho-esters, benzyl alcohol, alkynones, etc. Different solvents and catalysts like nanocatalysts, ionic liquid catalysts, and metal catalysts are used under various reaction conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClN2O3/c1-14-8(13)5-2-4(10)3-6-7(5)15-9(11)12-6/h2-3H,1H3,(H2,11,12). This code provides a specific string of characters that represents the molecular structure of the compound .Physical And Chemical Properties Analysis
This compound has a molecular weight of 226.62. It is recommended to be stored in a refrigerated environment. Esters, in general, have polar bonds but do not engage in hydrogen bonding. They are intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding .Scientific Research Applications
Synthesis of Complex Molecules
This compound serves as a critical intermediate in the synthesis of complex organic molecules. For example, it is involved in nucleophilic substitution reactions with α,β-unsaturated α-chloro-β-aminocarbonyl compounds, leading to the formation of compounds with potential pharmacological activities (Böhme & Braun, 1971). Such reactions demonstrate the versatility of this compound in contributing to the creation of novel organic substances with varied functional groups.
Material Science and Corrosion Inhibition
In the field of material science, derivatives similar to 2-Amino-5-chloro-benzooxazole-7-carboxylic acid methyl ester have been evaluated for their role as corrosion inhibitors. Although not directly involving the exact compound, research on pyrazole derivatives provides insight into the potential for structurally related compounds to serve as effective inhibitors for steel corrosion in acidic environments, suggesting possible applications for 2-Amino-5-chloro derivatives in protective coatings or treatments for metals (Herrag et al., 2007).
Peptide Coupling
This compound's utility extends into peptide synthesis, where it can be utilized in the coupling of conjugated carboxylic acids with methyl ester amino acids. The use of benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent in the presence of such compounds facilitates the synthesis of various substituted amino acid derivatives, showcasing the compound's role in producing important biochemical substrates (Brunel, Salmi, & Letourneux, 2005).
Antimicrobial Agents
Compounds structurally related to 2-Amino-5-chloro-benzooxazole-7-carboxylic acid methyl ester have been synthesized and evaluated as potential antimicrobial agents. The design and synthesis of novel benzoxazole-based 1,3,4-oxadiazoles, derived from benzoxazole carboxylic acids, indicate the potential for this chemical class to contribute to new treatments for microbial infections (Vodela et al., 2013).
properties
IUPAC Name |
methyl 2-amino-5-chloro-1,3-benzoxazole-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3/c1-14-8(13)5-2-4(10)3-6-7(5)15-9(11)12-6/h2-3H,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJQFZVKTFQFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Cl)N=C(O2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



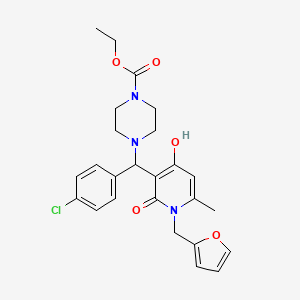
![8-(sec-butyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559198.png)

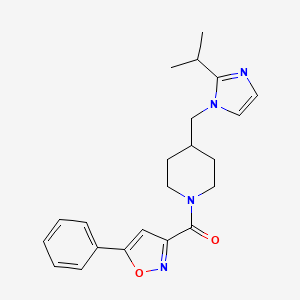
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2559203.png)
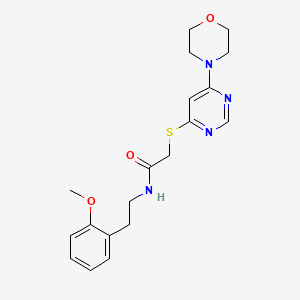
![1-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2559206.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2559207.png)

